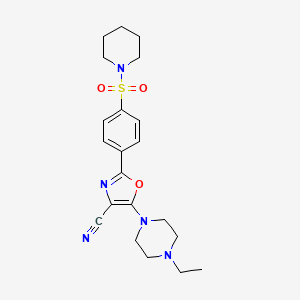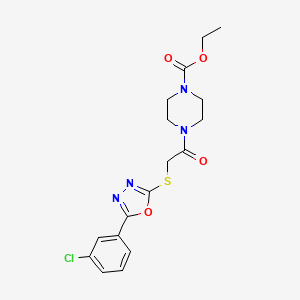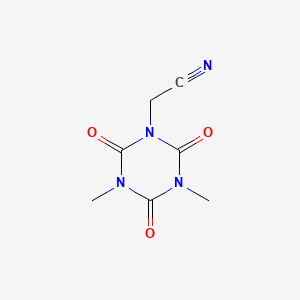![molecular formula C12H16Cl3N3S B2482447 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride CAS No. 928026-32-8](/img/structure/B2482447.png)
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl3N3S and its molecular weight is 340.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Transformations
- The synthesis and chemistry of related benzo[d]thiazole compounds have been explored, demonstrating their potential in creating diverse chemical structures. For instance, 2-[(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)amino]benzamides can be cyclized to form benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones, revealing a variety of chemical transformations and potential applications in synthetic chemistry (Kalogirou, Kourtellaris, & Koutentis, 2021).
Biological and Pharmacological Studies
- Related benzo[d]thiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Compounds like 3-chloro-benzo[d]thiazolo[5,2-a][12,6]diazepin-10-one have shown promising results in protection against seizures, acting as GABA(A) receptor agonists. These findings highlight the potential of benzo[d]thiazole derivatives in neuropharmacology (El-Subbagh et al., 2011).
Synthesis of Fused Heterocycles
- The synthesis of fused thiazolo[3,2-a]pyrimidinones using compounds like N-(benzo[d]thiazol-2-yl)-2-chloroacetamide indicates the versatility of benzo[d]thiazole derivatives in creating complex heterocyclic structures. These findings contribute to the development of new compounds in medicinal chemistry (Janardhan et al., 2014).
Future Directions
Thiazoles are found in many potent biologically active compounds, and researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures . Therefore, the future directions for “6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride” could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-inflammatory and analgesic activities , suggesting potential targets could be enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Based on the pharmacological evaluation of structurally related compounds , it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular signaling and function.
Biochemical Pathways
Related compounds have been shown to have anti-inflammatory effects, which are often mediated through the inhibition of prostaglandin biosynthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Related compounds have been shown to have significant anti-inflammatory and analgesic activities , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that benzodiazepines, to which this compound belongs, act as positive allosteric modulators . They increase the total conduction of chloride ions across the neuronal cell membrane .
Cellular Effects
Benzodiazepines, which this compound is a part of, are known to have effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzodiazepines, which this compound is a part of, are known to exert their effects at the molecular level . They bind to their binding site, causing an increment of the GABA affinity for its own binding site .
Properties
IUPAC Name |
6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S.2ClH/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16;;/h2-3,8,14H,1,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVOFOIMQWJMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)
![4-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2482372.png)




![8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)





